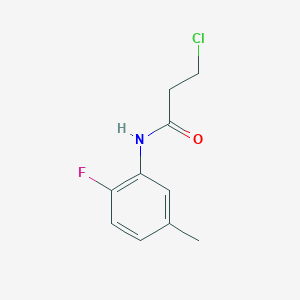

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Description

Historical Context and Discovery

The compound 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, bearing the Chemical Abstracts Service registry number 915920-93-3, represents a relatively recent addition to the documented chemical literature, with its first appearance in chemical databases occurring in the early 2000s. The systematic development of halogenated amides as a distinct chemical class began gaining momentum during the late 20th century, when researchers recognized the unique reactivity patterns exhibited by compounds containing halogen atoms adjacent to amide functional groups. The specific combination of chlorine and fluorine substituents found in this compound reflects the modern emphasis on incorporating multiple halogen atoms to fine-tune molecular properties and enhance biological activity.

The discovery and characterization of this compound occurred within the broader context of pharmaceutical and agrochemical research, where scientists were systematically exploring the effects of halogen substitution on amide compounds. The compound's molecular structure, with its precise arrangement of functional groups, emerged from targeted synthetic efforts aimed at creating molecules with specific electronic and steric properties. The integration of both electron-withdrawing halogen substituents and the methyl group on the aromatic ring represents a deliberate design strategy to modulate the compound's overall reactivity profile.

Significance in Halogenated Amide Chemistry

The structural architecture of this compound exemplifies several key principles that govern halogenated amide chemistry and contribute to its significance within this chemical class. The presence of the chlorine atom at the gamma position relative to the amide carbonyl creates opportunities for nucleophilic substitution reactions, while the fluorine atom on the aromatic ring serves as a powerful electron-withdrawing group that influences the electronic density distribution throughout the molecule. This dual halogenation pattern represents an important structural motif that appears frequently in biologically active compounds.

The compound's amide functional group serves as the central organizing feature that determines many of its chemical properties, including its ability to participate in hydrogen bonding interactions and its resistance to hydrolysis under neutral conditions. The electron-withdrawing effects of both halogen substituents enhance the electrophilicity of the amide carbonyl carbon, potentially increasing the compound's reactivity toward nucleophilic attack. Furthermore, the presence of the methyl group at the 5-position of the aromatic ring introduces steric considerations that can influence the compound's conformational preferences and binding interactions.

Research into alpha-haloamides has demonstrated their remarkable versatility as synthetic intermediates, with these compounds serving as electrophiles for carbon-centered and heteroatom-centered nucleophiles through displacement of the halogen atom. The chlorinated propanamide chain in this compound positions it within this reactive class, potentially enabling its use in various synthetic transformations. The combination of the chlorine atom's leaving group ability with the amide's capacity for further functionalization creates multiple synthetic pathways for molecular elaboration.

Research Landscape and Current Literature Review

Contemporary research involving this compound reflects the broader scientific interest in halogenated organic compounds and their applications across multiple disciplines. Recent publications have highlighted the importance of electrochemical methods for synthesizing halogenated amides, with cascade reactions enabling the simultaneous formation of amide bonds and selective halogenation under environmentally friendly conditions. These methodologies represent significant advances in green chemistry approaches to halogenated compound synthesis.

The current literature landscape reveals a growing appreciation for the unique properties exhibited by compounds containing multiple halogen substituents, particularly in the context of pharmaceutical research where halogenation strategies are employed to optimize molecular properties. Studies examining umpolung amide synthesis have demonstrated the potential for creating challenging amide structures, including N-aryl amides similar to the target compound, through innovative synthetic approaches that avoid traditional limitations. These developments underscore the continued relevance of halogenated amides in modern synthetic chemistry.

Recent investigations into halogen-bonding-mediated synthesis have opened new avenues for amide and peptide bond formation, with researchers developing coupling systems that utilize halogen-containing reagents to facilitate these transformations. The methodological advances in this field directly impact the accessibility and utility of compounds like this compound, as improved synthetic routes enable more efficient preparation and broader application. The integration of computational chemistry approaches with experimental studies has further enhanced understanding of the electronic effects and reactivity patterns characteristic of halogenated amides.

Current commercial availability data indicates that this compound is supplied by multiple chemical vendors with typical purity specifications of 95% or higher. The compound is generally stored at room temperature and shipped as a solid material, reflecting its stability under standard handling conditions. The widespread commercial availability suggests sustained research interest and practical applications within the scientific community.

Properties

IUPAC Name |

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFSIKYRHDIMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589305 | |

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-93-3 | |

| Record name | 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 3-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, including:

- Analgesic Properties : Compounds with similar structures have been studied for their ability to act as TRPV1 antagonists, which are known to modulate pain pathways. Preliminary studies indicate that derivatives of this compound may exhibit significant analgesic effects in neuropathic pain models.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways could be explored further, especially in the context of chronic inflammatory diseases.

Enzyme Inhibition Studies

This compound serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes can help elucidate mechanisms of action for various biological processes, particularly in drug discovery.

Agrochemical Development

In the agrochemical sector, this compound may be utilized as an intermediate in synthesizing herbicides and pesticides. Its halogenated structure can enhance the bioactivity and selectivity of agrochemical products, making it an important component in agricultural formulations.

Chemical Synthesis

The compound is also employed as a building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows chemists to modify its structure to develop new compounds with desired properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key modifications that have been studied include:

| Compound | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Addition of methyl group | Enhanced TRPV1 antagonism | |

| Compound B | Fluorination at para position | Increased antimicrobial potency | |

| Compound C | Chlorination at ortho position | Improved binding affinity |

These findings underscore the significance of substituent positioning in modulating biological activity.

Pain Management Studies

Various compounds structurally related to this compound have been tested for analgesic effects in animal models. These studies indicate that certain derivatives can provide significant pain relief without notable side effects, reinforcing the therapeutic potential of this chemical class .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, highlighting substituent effects on properties such as melting points, solubility, and applications:

*Inferred from analogs with similar substituents (e.g., 4-methyl and 4-ethoxy derivatives dissolve in ethanol, DMF, or CHCl₃ ).

Key Comparisons

Electronic and Steric Effects

- Hydrogen Bonding : Unlike 3-chloro-N-(2-hydroxyphenyl)propanamide , the target compound lacks a hydroxyl group, reducing its ability to form strong hydrogen bonds. However, the fluorine atom may participate in weak C–H···F interactions, influencing crystal packing.

Crystallographic Behavior

- The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals C–H···O contacts and a C=O bond length of 1.2326 Å, consistent with amide resonance .

Biological Activity

3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide, with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanamide backbone with a chloro group at the third position and a 2-fluoro-5-methylphenyl group attached to the nitrogen atom. Its structure can be represented using various notations, including SMILES (Cc1ccc(F)c(NC(=O)CCCl)c1) and InChI (InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)). The physical properties include a density of 1.262 g/cm³ and a boiling point of approximately 347.01ºC at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances binding affinity to certain receptors and enzymes, potentially leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | 908494-83-7 | Different position of fluorine on the aromatic ring. |

| N-(2-Fluoro-5-methylphenyl)-3-chloropropanamide | Not listed | Variation in substituent positions affecting activity. |

| N-(4-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)acetamide | Not listed | Contains an acetamide group instead of propanamide. |

The unique combination of halogen substitutions in this compound may confer distinct physical and chemical properties compared to structurally similar compounds .

Biological Activity and Case Studies

Recent studies have focused on the compound's anticancer properties, particularly against various cancer cell lines. For instance:

- Anticancer Activity : Research indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa, CAKI-I, and A549 . The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

- Inhibition Studies : In a study on inhibitors targeting PRMT5 interactions, compounds structurally related to this compound were shown to effectively disrupt protein-protein interactions critical for cancer progression .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known compounds:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12 | PRMT5 |

| Compound B | 26 | A549 |

| Compound C | 49 | HeLa |

This table illustrates that while some structurally similar compounds show varying degrees of potency against different targets, the specific modifications in this compound may enhance its selectivity and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide in academic research?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 3-chloro-N-(4-ethynylphenyl)propanamide can be synthesized by reacting 3-chloropropanoyl chloride with aniline derivatives in dry acetonitrile under controlled temperatures (0–50°C) . Optimization includes using anhydrous conditions and stoichiometric control of amines to minimize byproducts. Purification via aqueous NaHCO₃ extraction and solvent removal under vacuum yields high-purity product.

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., fluorine and methyl groups on the phenyl ring) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, analogous nickel complexes with similar substituents were resolved in monoclinic space groups (e.g., ) with bond lengths and angles confirming coordination geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the exact mass (e.g., 262.0388 g/mol for related chloro-propanamides) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) can categorize hydrogen bonds into motifs like rings or chains. For chloro-propanamide derivatives, intermolecular N–H···O and C–H···Cl interactions often dominate, stabilizing layered or helical packing arrangements. Computational tools like CrystalExplorer or Mercury can visualize these networks .

Q. What computational strategies are effective in predicting biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., bacterial MurA enzyme for antimicrobial studies). Focus on halogen (Cl/F) and amide groups as key pharmacophores .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogues (e.g., trifluoromethyl groups enhance lipophilicity) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Q. How can conflicting spectroscopic data be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G* level) .

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguities (e.g., disordered chloro or methyl groups) .

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric equilibria in the propanamide chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.